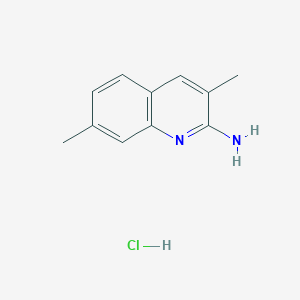

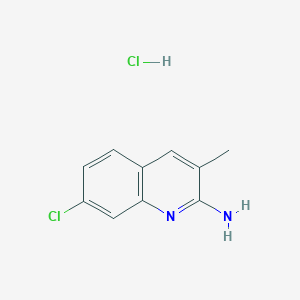

2-Amino-3,7-dimethylquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3,7-dimethylquinoline hydrochloride is a chemical compound with the empirical formula C11H12N2·HCl . It has a molecular weight of 208.69 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Amino-3,7-dimethylquinoline hydrochloride can be represented by the SMILES stringCC1=CC2=NC(=C(C=C2C=C1)C)N.Cl . Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3,7-dimethylquinoline hydrochloride are not available, quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

2-Amino-3,7-dimethylquinoline hydrochloride is a solid . The compound has an empirical formula of C11H12N2·HCl and a molecular weight of 208.69 .Aplicaciones Científicas De Investigación

Synthesis and Drug Development

2-Amino-3,7-dimethylquinoline hydrochloride has been a focus in the synthesis of various compounds with potential therapeutic applications. Studies have shown its role in the creation of anthraquinones with significant antineoplastic activity, highlighting its importance in the development of cancer treatment drugs (Zee-Cheng et al., 1979). Furthermore, its derivatives have been explored as potential antimalarial drugs, indicating its broad scope in medicinal chemistry (Parushev et al., 1991).

Metabolism and Pharmacokinetics

Investigations into the metabolism of related quinoline compounds in organisms have been conducted. One study identified the major metabolite of amiquinsin hydrochloride in rats and humans, providing valuable information on the metabolism of quinoline derivatives (Wright et al., 1980). Understanding the metabolic pathways of such compounds is crucial for drug development and safety assessments.

Chemical Synthesis and Fluorescence Applications

The chemical versatility of 2-Amino-3,7-dimethylquinoline hydrochloride is further demonstrated in its use for synthesizing sterically hindered phenols and other heteroaromatic compounds, expanding its utility in various chemical synthesis applications (Gibadullina et al., 2017). Additionally, certain derivatives of this compound have been used to develop spectrofluorimetric methods for the determination of aliphatic amines, showcasing its potential in analytical chemistry and sensor technology (Cao et al., 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

Propiedades

IUPAC Name |

3,7-dimethylquinolin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7;/h3-6H,1-2H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVUAPKRSKURRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=N2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656590 |

Source

|

| Record name | 3,7-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,7-dimethylquinoline hydrochloride | |

CAS RN |

1172722-63-2 |

Source

|

| Record name | 3,7-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)